1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Synthesis
Compounds with dimethylamino groups and methoxycarbonyl functionalities, similar to the specified chemical structure, have been used in the synthesis of heterocyclic systems. For example, the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other heterocycles demonstrates the utility of such compounds in generating a diverse array of molecular architectures. These heterocycles are important for their potential applications in pharmaceuticals, agrochemicals, and materials science Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997.
Electrocyclic Reactions
Another study focused on the electrochemical behavior of related compounds, exploring the reduction and oxidation processes in hydroalcoholic mediums. This research provides insight into the mechanisms underlying the formation of amino-benzonaphtyridine N-oxides and cyclic hydroxamic acids, showcasing the reactivity and potential applications of these compounds in synthetic and electrochemical methodologies J. David, J. Hurvois, A. Tallec, L. Toupet, 1995.
Library of Structurally Diverse Compounds
The utility of dimethylamino-propyl related compounds as starting materials in alkylation and ring closure reactions was highlighted in the generation of a structurally diverse library. This approach facilitates the exploration of novel chemical space, which is crucial for discovering new drugs and materials. The ability to produce a wide range of compounds, including pyrazolines, pyridines, and benzodiazepines, underscores the versatility of such chemical structures in synthetic chemistry G. Roman, 2013.
Molecular Structure and Hydrogen Bonding
Research on N-Aryl-Substituted 3-hydroxypyridin-4-ones sheds light on the importance of molecular structure and hydrogen bonding in determining the properties of compounds. This research, focusing on the crystal structures and hydrogen-bonded dimeric pairs, provides valuable information on how such structural features can affect the physical and chemical properties of materials, potentially influencing their applications in catalysis, pharmaceuticals, and material science J. Burgess, J. Fawcett, D. Russell, L. Zaisheng, 1998.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-6-31-17-11-9-16(14-19(17)30-5)21-20(22(27)18-10-8-15(2)32-18)23(28)24(29)26(21)13-7-12-25(3)4/h8-11,14,21,28H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMRZCZFLEEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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